![molecular formula C18H21N3O B4741124 N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4741124.png)
N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as PMPB, is a chemical compound that has gained significant attention in scientific research. PMPB is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various cellular functions. In recent years, PMPB has been studied extensively due to its potential therapeutic applications.
Mechanism of Action
N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide acts as a selective antagonist of the sigma-1 receptor. By binding to the receptor, N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide inhibits its activity, which leads to a reduction in calcium signaling and ion channel regulation. This, in turn, leads to a reduction in cell death and an increase in cell survival.
Biochemical and Physiological Effects
N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In animal models, N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to reduce neuronal cell death and improve cognitive function. N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide is its selectivity for the sigma-1 receptor. This allows for more specific targeting of the receptor, which can lead to fewer side effects. However, one limitation of N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide is its relatively low yield during synthesis, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide. One area of research is the development of more efficient synthesis methods to increase the yield of N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide. Another area of research is the investigation of N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide's potential therapeutic applications in other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide and its effects on various cellular functions.
Scientific Research Applications
N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide has been studied extensively in scientific research due to its potential therapeutic applications. One of the main areas of research has been its use as a sigma-1 receptor antagonist. The sigma-1 receptor is involved in various cellular functions, including calcium signaling, ion channel regulation, and cell survival. N-(4-pyridinylmethyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to have neuroprotective effects in various models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-13-15-7-9-19-10-8-15)17-5-3-16(4-6-17)14-21-11-1-2-12-21/h3-10H,1-2,11-14H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECMINVBFQCSII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylmethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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